3-methyl-6-nitro-3H-indazole
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Overview
Description
3-Methyl-6-nitro-3H-indazole is a heterocyclic aromatic organic compound. Indazoles, including this compound, are known for their diverse biological activities and are used in various medicinal applications. The compound features a fused benzene and pyrazole ring system, with a methyl group at the third position and a nitro group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-6-nitro-3H-indazole can be achieved through various methods. One common approach involves the nitration of 3-methylindazole. This process typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the sixth position.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration reactions. The process is optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully controlled to minimize byproducts and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-6-nitro-3H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 3-methyl-6-amino-3H-indazole.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-methyl-6-amino-3H-indazole.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
3-Methyl-6-nitro-3H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-6-nitro-3H-indazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities.
Comparison with Similar Compounds
3-Methylindazole: Lacks the nitro group, resulting in different chemical and biological properties.
6-Nitroindazole: Similar structure but without the methyl group, leading to variations in reactivity and applications.
3-Methyl-1H-indazole: Different position of the nitrogen atom in the ring, affecting its chemical behavior.
Uniqueness: 3-Methyl-6-nitro-3H-indazole is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-methyl-6-nitro-3H-indazole |
InChI |
InChI=1S/C8H7N3O2/c1-5-7-3-2-6(11(12)13)4-8(7)10-9-5/h2-5H,1H3 |
InChI Key |
WSBALESTOVVPLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=C(C=C2)[N+](=O)[O-])N=N1 |
Origin of Product |
United States |
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